![molecular formula C19H19NO5 B14726356 1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate CAS No. 5327-49-1](/img/structure/B14726356.png)
1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate is an organic compound with the molecular formula C19H19NO5 It is characterized by the presence of benzoyloxy and amino groups attached to a propan-2-yl benzoate backbone
Vorbereitungsmethoden
The synthesis of 1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(benzoyloxy)ethylamine and 1-oxopropan-2-yl benzoate.
Reaction Conditions: The reaction between 2-(benzoyloxy)ethylamine and 1-oxopropan-2-yl benzoate is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: In medicinal chemistry, the compound is evaluated for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(benzoyloxy)ethyl benzoate and 1-oxopropan-2-yl benzoate share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both benzoyloxy and amino groups in this compound imparts unique chemical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
5327-49-1 |
|---|---|
Molekularformel |
C19H19NO5 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-(2-benzoyloxypropanoylamino)ethyl benzoate |
InChI |
InChI=1S/C19H19NO5/c1-14(25-19(23)16-10-6-3-7-11-16)17(21)20-12-13-24-18(22)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,21) |
InChI-Schlüssel |
GEZZPMXOKXCUQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCCOC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



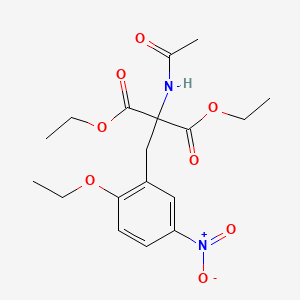
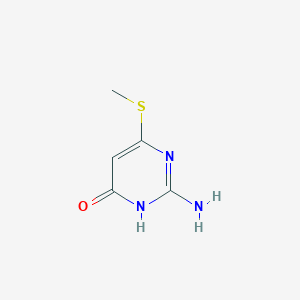

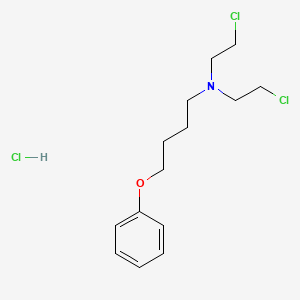
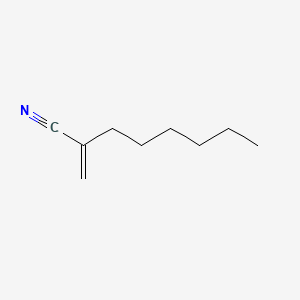
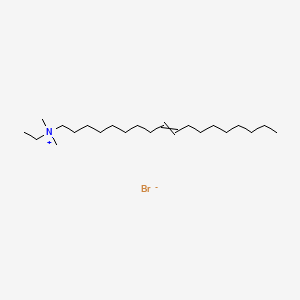
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B14726315.png)


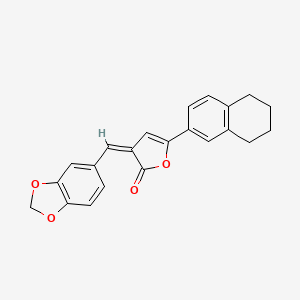

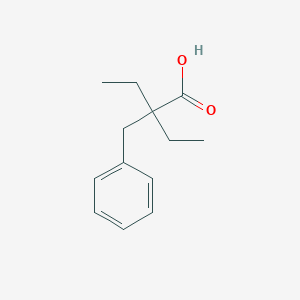
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)
